

Comparing synthesis routes for 1,1-Cyclohexanediacetic acid monoamide

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Compound of Interest

Compound Name: *1,1-Cyclohexanediacetic acid
monoamide*

Cat. No.: *B184906*

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A comprehensive comparison of the primary synthesis routes for **1,1-Cyclohexanediacetic acid monoamide** (CHDAAM), a key intermediate in the pharmaceutical industry, is presented below. This guide provides an objective analysis of the performance of different synthetic strategies, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their needs.

Comparative Analysis of Synthesis Routes

The synthesis of **1,1-Cyclohexanediacetic acid monoamide** can be achieved through several distinct pathways, each with its own set of advantages and disadvantages. The choice of a particular route often depends on factors such as desired yield and purity, cost and availability of starting materials, reaction conditions, and scalability. The following table summarizes the quantitative data for the most common synthesis routes.

Synthesis Route	Starting Material	Key Reagents	Reaction Temperature	Reaction Time	Yield (%)	Purity (%)
Route 1	1,1-Cyclohexanediacetic anhydride	Aqueous Ammonia	10 – 40 °C	2 – 5 hours	> 96	> 99.7
Route 2	3,3-Pentamethylene glutarimide	Sodium Hydroxide, Hydrochloric Acid	50 °C	6 hours	93	99.5
Route 3	Cyclohexanone, Cyanoacetamide	Malonic acid ester, Sodium Hydroxide, Hydrochloric Acid	25 °C – Reflux	Variable	Not explicitly stated	Not explicitly stated
Route 4	α,α' -diaminocarboxyl- β,β' -pentamethylene glutarimide	Sodium Hydroxide	Reflux	Not explicitly stated	>85 (for intermediate)	>95 (for intermediate)

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Route 1: From 1,1-Cyclohexanediacetic Anhydride

This method involves the amination of 1,1-cyclohexanediacetic anhydride with aqueous ammonia.

Procedure:

- 1,1-Cyclohexanediactic anhydride is added dropwise to an aqueous ammonia solution (5-20% concentration) while maintaining the reaction temperature between 10-40 °C. The molar ratio of the anhydride to ammonia is typically 1:1.5-4.
- The reaction mixture is stirred for 2-5 hours.
- After the reaction is complete, the solution is acidified with a mineral acid, such as hydrochloric acid or sulfuric acid, to precipitate the product.
- The precipitated **1,1-Cyclohexanediactic acid monoamide** is then collected by filtration, washed, and dried. For higher purity, recrystallization from a suitable solvent like ethanol or ethyl acetate can be performed.[\[1\]](#)

Route 2: From 3,3-Pentamethylene glutarimide

This route involves the hydrolysis of 3,3-Pentamethylene glutarimide.[\[2\]](#)

Procedure:

- 3,3-Pentamethylene glutarimide (181g) is added to a lye solution prepared from sodium hydroxide (60g) and water (500g).
- The mixture is slowly heated to 50°C and stirred at this temperature for 6 hours.
- The reaction mixture is then cooled to 10°C, and 36% concentrated hydrochloric acid (150g) is slowly added to adjust the pH to 1-2, leading to the precipitation of the crude product.
- The mixture is stirred for an additional 2 hours and then cooled to 5°C.
- The solid is collected by suction filtration and washed with cold water to obtain the crude **1,1-Cyclohexanediactic acid monoamide**.
- The crude product is recrystallized from ethyl acetate and water to yield the pure product (185g, 93% yield, 99.5% purity).[\[2\]](#)

Route 3: From Cyclohexanone and Cyanoacetamide

This newer approach is described as a more direct process that proceeds under milder conditions.

Procedure:

- Cyclohexanone is condensed with cyanoacetamide in a suitable solvent like toluene, in the presence of ammonium acetate and acetic acid, at a temperature between 20 and 150°C.
- The resulting intermediate, 2-cyclohexylidene-2-cyanoacetamide, is then reacted with a malonic acid ester.
- The product from the second step undergoes hydrolysis and decarboxylation to yield **1,1-Cyclohexanediacetic acid monoamide**. This method is highlighted for its efficiency and reduced number of harsh reaction steps compared to older methods.

Route 4: From α,α' -diaminocarbonyl- β,β -pentamethylene glutarimide

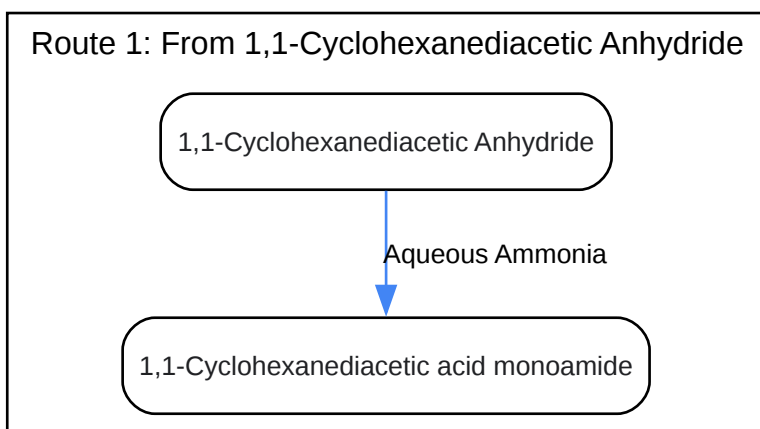
This process provides a direct route to the monoamide, avoiding the isolation of 1,1-cyclohexanediacetic acid.

Procedure:

- The synthesis starts with the reaction of cyclohexanone, ethyl cyanoacetate, and ammonia to produce an intermediate dinitrile.
- This dinitrile is then converted to α,α' -diaminocarbonyl- β,β -pentamethylene glutarimide.
- The final step involves the basic hydrolysis of this glutarimide derivative using a sodium hydroxide solution, followed by acidification to precipitate the desired **1,1-Cyclohexanediacetic acid monoamide**. This route is advantageous as it reduces the number of synthetic steps.[3]

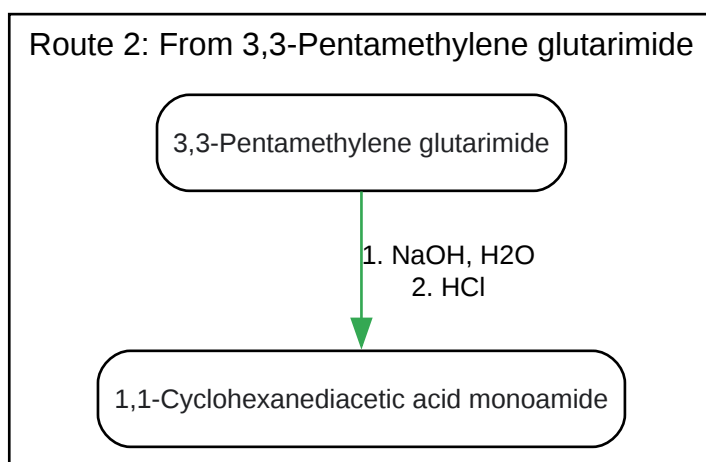
Synthesis Route Diagrams

The following diagrams illustrate the chemical transformations for the described synthesis routes.



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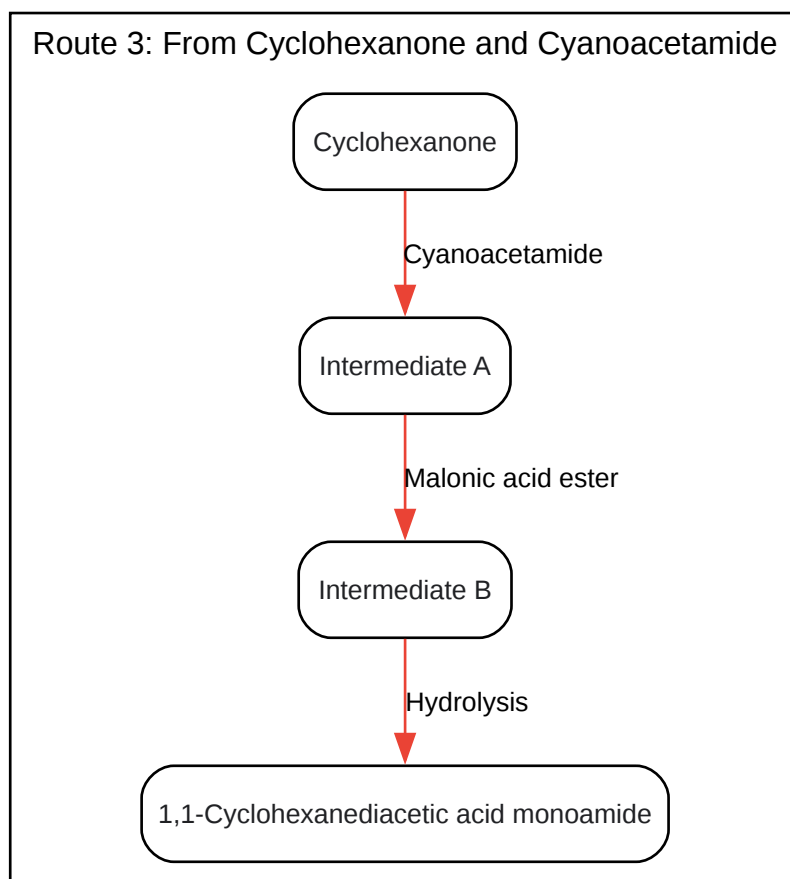
Caption: Synthesis of CHDAAM from its anhydride.

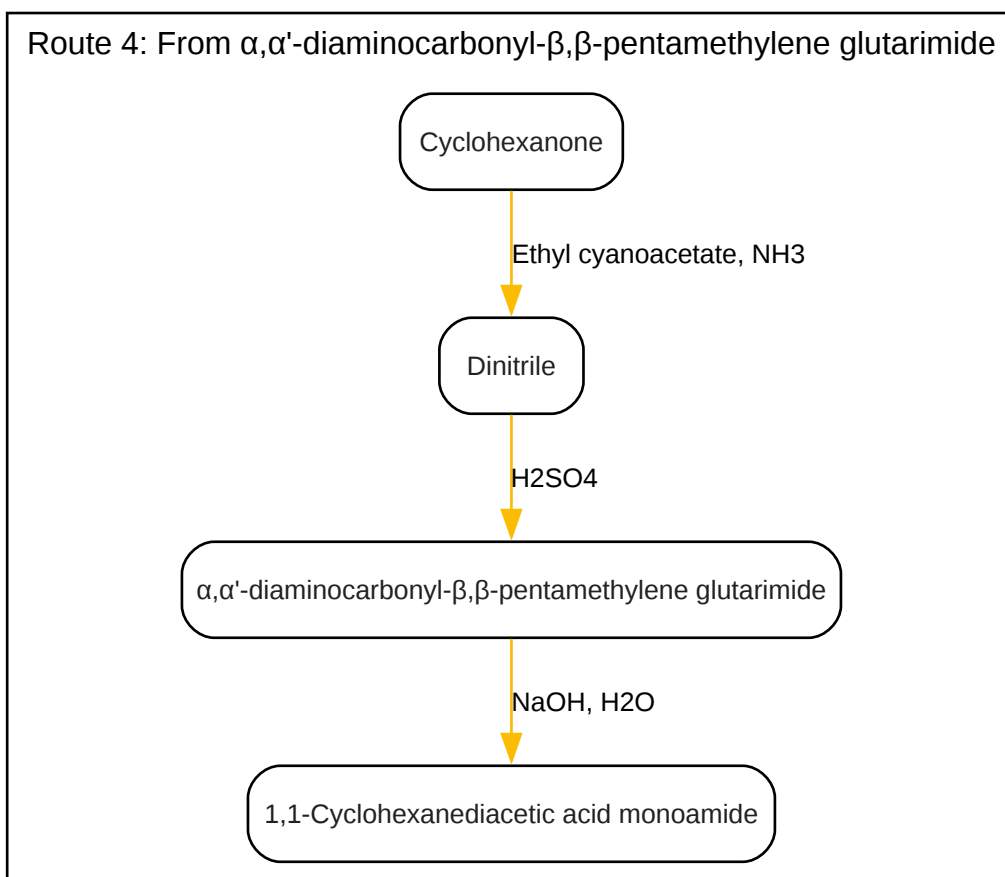


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Caption: Synthesis of CHDAAM via imide hydrolysis.

Route 3: From Cyclohexanone and Cyanoacetamide





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